

Technical Support Center: Enhancing Hepatocellular Carcinoma (HCC) Surveillance Completion in Diverse Populations

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and implementing studies aimed at improving hepatocellular carcinoma (HCC) surveillance completion rates across diverse populations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Our study is observing low HCC surveillance uptake in a minority population. What are the common barriers we might be encountering?

A1: Low HCC surveillance rates in diverse populations often stem from a complex interplay of factors at the patient, provider, and healthcare system levels.[1][2] Research has identified several key barriers:

- Patient-Level Barriers: These can include lack of knowledge about liver disease and the
 importance of surveillance, fear of a cancer diagnosis, cultural beliefs, language barriers,
 and socioeconomic challenges such as lack of insurance, transportation difficulties, and
 inability to take time off work.[3][4]
- Provider-Level Barriers: Providers may not consistently adhere to surveillance guidelines due to a lack of awareness, time constraints during appointments, or uncertainty about which

Troubleshooting & Optimization





patients are at the highest risk.[2][5]

System-Level Barriers: These encompass fragmented healthcare systems, lack of robust
patient tracking and recall systems, and insufficient access to subspecialty care, particularly
in non-academic or community-based settings.[5][6] Racial and ethnic minorities often
experience a disproportionate burden of these barriers.[3]

Q2: What evidence-based interventions can we implement to improve surveillance rates in our study cohort?

A2: A variety of interventions have been shown to increase HCC surveillance rates.[1] Consider implementing one or a combination of the following strategies:

- Patient Outreach and Education: Mailed invitations, automated phone calls, and educational materials (in appropriate languages) can significantly improve patient engagement.[1][6]
- Patient Navigation: Dedicated patient navigators can help patients overcome barriers by assisting with appointment scheduling, transportation, and understanding medical information.[5]
- Provider Education and Reminders: Educating providers about surveillance guidelines and integrating automated reminders into electronic health records can prompt them to order necessary imaging.[1][5]
- System-Based Changes: Implementing a programmatic approach with a dedicated team for tracking and reminders can lead to better outcomes.[5] This can include nursing-led protocols for ordering imaging and maintaining a surveillance database.[1] Telemedicine has also been effective in extending the reach of specialty providers.[6]

Q3: How can we effectively track surveillance completion in our research protocol?

A3: To accurately track surveillance completion, a robust methodology is crucial. A mixed-methods approach combining quantitative and qualitative data collection can provide a comprehensive understanding.

 Quantitative Tracking: Utilize electronic health record data to monitor the ordering and completion of abdominal ultrasounds and alpha-fetoprotein (AFP) tests at recommended 6-



month intervals.[7][8] Develop a database to log surveillance activities for each participant.

 Qualitative Assessment: Conduct surveys or interviews with participants and healthcare providers to identify perceived barriers and facilitators to surveillance. This can provide context to your quantitative data.

Q4: We are designing a new surveillance intervention. What key components should our experimental protocol include?

A4: A well-designed experimental protocol is essential for evaluating the effectiveness of your intervention. Key components should include:

- Clear Definition of the Target Population: Specify the inclusion and exclusion criteria for highrisk patients (e.g., cirrhosis of a specific etiology, chronic hepatitis B infection).[7]
- Standardized Surveillance Procedure: Define the recommended surveillance modality (e.g., abdominal ultrasound with or without AFP) and the surveillance interval (typically every 6 months).[2][9]
- Intervention Description: Provide a detailed description of the intervention to be tested (e.g., patient navigator program, automated reminders).
- Outcome Measures: The primary outcome should be the rate of surveillance completion.
 Secondary outcomes could include the stage at which HCC is detected, receipt of curative therapy, and overall survival.[5]
- Statistical Analysis Plan: Pre-specify the statistical methods that will be used to compare surveillance rates between the intervention and control groups.

Quantitative Data on HCC Surveillance

Suboptimal surveillance rates are a recognized problem globally. The following table summarizes reported surveillance completion rates.



Population/Setting	Reported Surveillance Rate	Citation
High-risk patients (general)	11-64%	[1][2]
Safety-net health system (US)	<30%	[6]
Patients with hepatitis C cirrhosis	<20%	[5]
At-risk patients in the US (multicenter cohort)	14% (semi-annual surveillance)	[9]

Experimental Protocols

Below is a generalized methodology for a study evaluating an intervention to improve HCC surveillance.

Protocol: A Randomized Controlled Trial of a Patient Navigator Intervention to Improve HCC Surveillance

- Patient Recruitment: Identify eligible patients with cirrhosis or chronic hepatitis B from electronic health records who are not up-to-date with HCC surveillance.
- Randomization: Randomly assign eligible and consenting patients to either the intervention group (patient navigator) or the control group (standard of care).
- Intervention:
 - The patient navigator will contact patients in the intervention group to provide education about HCC surveillance, assess barriers to care, and assist with scheduling appointments.
 - The navigator will follow up with patients to ensure they attend their appointments.
- Control: The control group will receive the usual care provided at the institution, which may include provider-initiated reminders for surveillance.
- Data Collection: Track the completion of abdominal ultrasounds and AFP tests for all participants over a defined follow-up period (e.g., 2 years) through medical record review.

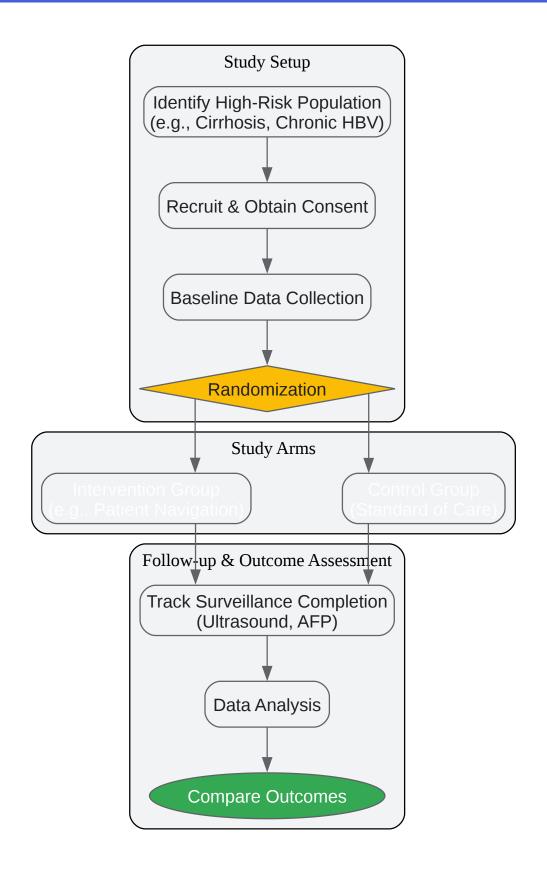


 Outcome Assessment: Compare the proportion of patients who complete at least one surveillance ultrasound within a 12-month period in the intervention group versus the control group.

Visualizations

Diagram 1: Experimental Workflow for an HCC Surveillance Intervention Study



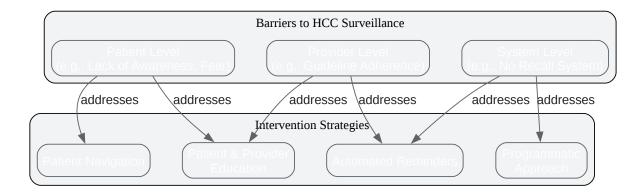


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Caption: Workflow for a randomized controlled trial testing a new HCC surveillance intervention.

Diagram 2: Barriers and Interventions in HCC Surveillance



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Caption: Relationship between barriers to HCC surveillance and corresponding intervention strategies.

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